4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl benzenesulfonate
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Overview
Description
4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl benzenesulfonate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydrazinylidene moiety, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl benzenesulfonate typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration of Phenylhydrazine: The initial step involves the nitration of phenylhydrazine to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Formation of Hydrazone: The nitrophenylhydrazine is then reacted with a suitable aldehyde or ketone to form the hydrazone derivative. This reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid.
Sulfonation: The final step involves the sulfonation of the hydrazone derivative using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the benzenesulfonate group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated hydrazone derivatives.
Scientific Research Applications
4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of hydrolases and oxidoreductases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl benzenesulfonate involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of cellular processes such as DNA replication and repair, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Similar in structure but lacks the benzenesulfonate group.
Benzene sulfonyl hydrazone: Contains the benzenesulfonate group but lacks the nitrophenyl moiety.
4-Nitrophenyl benzenesulfonate: Contains both the nitrophenyl and benzenesulfonate groups but lacks the hydrazinylidene moiety.
Uniqueness
4-(2-{3-nitrobenzoyl}carbohydrazonoyl)phenyl benzenesulfonate is unique due to the presence of all three functional groups (nitrophenyl, hydrazinylidene, and benzenesulfonate) in a single molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H15N3O6S |
---|---|
Molecular Weight |
425.4g/mol |
IUPAC Name |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C20H15N3O6S/c24-20(16-5-4-6-17(13-16)23(25)26)22-21-14-15-9-11-18(12-10-15)29-30(27,28)19-7-2-1-3-8-19/h1-14H,(H,22,24)/b21-14+ |
InChI Key |
JPVAIRPGLPCVCU-KGENOOAVSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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